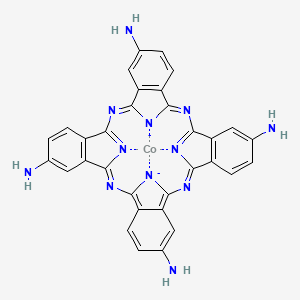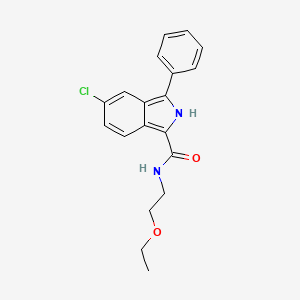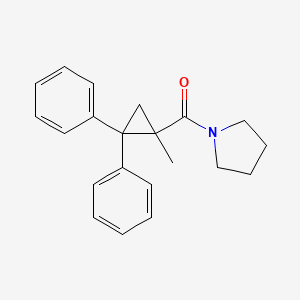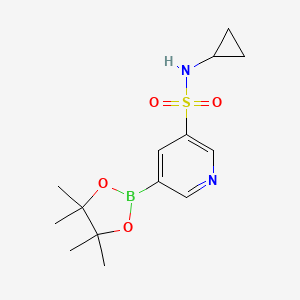
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide: is a boronic acid derivative that has gained attention in the field of organic synthesis due to its unique structural properties and potential applications in various scientific domains. This compound features a cyclopropyl group, a pyridine ring, and a sulfonamide group, making it a versatile intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Boronic Acid Pinacol Ester: This step involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst.
Introduction of the Pyridine Ring: The boronic acid pinacol ester is then coupled with a pyridine derivative using a Suzuki-Miyaura coupling reaction.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the pyridine ring or the sulfonamide group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the boronic acid pinacol ester moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products:
Oxidation Products: Cyclopropyl ketones and alcohols.
Reduction Products: Reduced pyridine and sulfonamide derivatives.
Substitution Products: Various substituted boronic acid derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of boronic acid derivatives.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The compound’s boronic acid moiety makes it a potential candidate for the development of enzyme inhibitors, particularly protease inhibitors.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry:
Material Science: The compound is explored for its potential in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and hydroxyl groups, making it an effective inhibitor of enzymes that contain these functional groups in their active sites. The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target molecules.
類似化合物との比較
- 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Cyclopropylboronic Acid Pinacol Ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison:
- Structural Differences: While these compounds share the boronic acid pinacol ester moiety, they differ in their additional functional groups and ring structures, which influence their reactivity and applications.
- Unique Features: N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties, making it suitable for specific applications in drug development and catalysis.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H21BN2O4S |
|---|---|
分子量 |
324.2 g/mol |
IUPAC名 |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H21BN2O4S/c1-13(2)14(3,4)21-15(20-13)10-7-12(9-16-8-10)22(18,19)17-11-5-6-11/h7-9,11,17H,5-6H2,1-4H3 |
InChIキー |
MEYNNGFTBUEOEH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


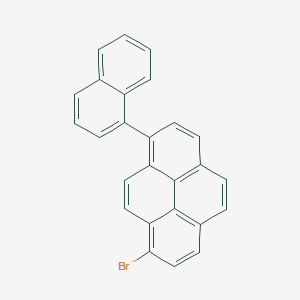
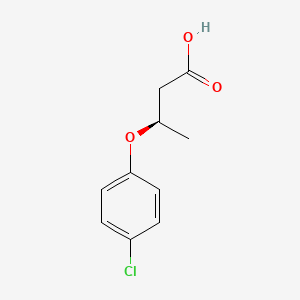

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
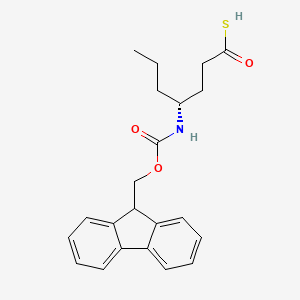


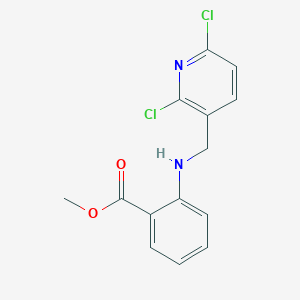
![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
